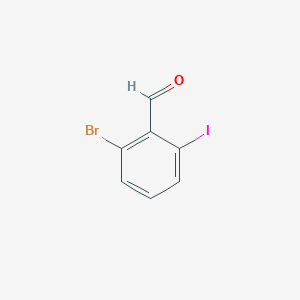

2-Bromo-6-iodobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQXAUNEIBFTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Elucidation Involving 2 Bromo 6 Iodobenzaldehyde

Fundamental Insights into Halogen-Aryl Bond Activation and Transformation

The reactivity of the halogen-aryl bonds in 2-bromo-6-iodobenzaldehyde is a key determinant in its chemical transformations. Generally, the C-I bond is more susceptible to oxidative addition in transition metal catalysis than the C-Br bond. This difference in reactivity allows for selective activation and functionalization. For instance, in palladium-catalyzed reactions, the oxidative addition of a Pd(0) species typically occurs preferentially at the C-I bond. nih.gov This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

The electron-withdrawing nature of the aldehyde group and the halogens can influence the electrophilicity of the aromatic ring, which in turn can affect the rate and regioselectivity of certain reactions. nih.gov Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can also play a role in the solid state and in solution, potentially influencing reaction pathways. scholaris.ca

Detailed Mechanistic Pathways of Intramolecular Cyclization Reactions

The ortho-disubstituted nature of this compound makes it an excellent substrate for studying intramolecular cyclization reactions. These reactions often proceed via the formation of new rings, leading to complex heterocyclic and carbocyclic structures.

Oxidative cyclization reactions involving this compound can be initiated by various catalysts. For example, N-heterocyclic carbene (NHC)-catalyzed reactions can proceed through redox cyclization pathways. mdpi.com In these mechanisms, the aldehyde is converted into a reactive intermediate, such as a Breslow intermediate, which can then undergo intramolecular reactions. The presence of an oxidant can facilitate the cyclization, leading to the formation of lactones or other cyclic structures. mdpi.com

In some cases, the cyclization can be part of a domino reaction sequence, where multiple bond-forming events occur in a single pot. These sequences can be initiated by the activation of one of the halogen-aryl bonds, followed by an intramolecular reaction involving the aldehyde group or a derivative thereof. clockss.org

Catalytic Reaction Mechanisms Dictated by Transition Metals

Transition metals, particularly palladium and copper, are instrumental in mediating a wide range of transformations involving this compound. The choice of metal, ligand, and reaction conditions can precisely control the reaction pathway, leading to a diverse array of products.

Palladium catalysis is a powerful tool for the functionalization of this compound. A common mechanistic cycle begins with the oxidative addition of a Pd(0) catalyst to the C-I bond, forming an arylpalladium(II) intermediate. nih.govrsc.org This intermediate can then participate in a variety of subsequent steps, including:

Heck-type Reactions: The arylpalladium(II) intermediate can react with alkenes in an intramolecular fashion, leading to the formation of cyclic compounds. For example, a domino arylation-cyclization of biocatalytically derived cyclic 1,3-dienes with 2-iodobenzaldehydes has been demonstrated to produce tricyclic tetrahydrofluorenones. rsc.org Computational studies suggest that C-H activation is involved in the terminating acylation step of this novel acylation-terminated Heck-type sequence. rsc.org

Annulation Reactions: In the presence of arynes, the arylpalladium(II) intermediate can undergo annulation to form fluoren-9-ones. nih.gov The proposed mechanism involves several possible pathways, including oxidative cyclization of the Pd(0) with the aryne, followed by oxidative addition of the 2-haloarenecarboxaldehyde. nih.gov

Domino Reactions: One-pot allylboration–Heck reactions of 2-bromobenzaldehydes have been developed for the synthesis of 3-methyleneindan-1-ols. acs.org This process involves the initial allylation of the aldehyde followed by an intramolecular Heck reaction.

| Palladium-Catalyzed Reaction | Key Mechanistic Steps | Product Type | Reference |

| Annulation with Arynes | Oxidative addition, palladacycle formation, reductive elimination | Fluoren-9-ones | nih.gov |

| Domino Arylation-Cyclization | Oxidative addition, Heck-type insertion, C-H activation, acylation | Tetrahydrofluorenones | rsc.org |

| One-Pot Allylboration-Heck Reaction | Allylboration, intramolecular Heck reaction | 3-Methyleneindan-1-ols | acs.org |

Copper catalysts are also highly effective in promoting transformations of this compound, often in domino or cascade reactions. These reactions are valuable for the synthesis of nitrogen-containing heterocycles. researchgate.netacs.org

Domino Reactions for Quinoline (B57606) Synthesis: Copper-catalyzed domino reactions of 2-bromo- or 2-iodobenzaldehydes with enaminones provide access to quinoline derivatives. psu.ac.th The proposed mechanism involves an Aldol reaction, followed by C(aryl)-N bond formation and subsequent elimination. psu.ac.th Similarly, pyrimidine-fused quinolines can be synthesized via copper-catalyzed domino reactions of 2-bromobenzaldehydes with 6-aminouracils. acs.org

Post-Ugi Cascade Cyclizations: Following a Ugi four-component reaction, copper catalysis can be employed to effect intramolecular tandem C-N/C-C coupling processes. researchgate.net This strategy has been used to construct spiroindolinone-isoindolinone skeletons from Ugi adducts derived from 2-iodobenzaldehyde. researchgate.net The C-C bond formation is a copper-catalyzed coupling process. researchgate.net

| Copper-Catalyzed Reaction | Key Mechanistic Steps | Product Type | Reference |

| Domino Reaction with Enaminones | Aldol reaction, C(aryl)-N bond formation, elimination | Quinolines | psu.ac.th |

| Domino Reaction with 6-Aminouracils | C-C and C-N bond formation | Pyrimidine-fused Quinolines | acs.org |

| Post-Ugi Cascade Cyclization | Intramolecular C-N and C-C coupling | Spiroindolinone-isoindolinones | researchgate.net |

The ortho-disubstituted arrangement of this compound can lead to template effects and intramolecular coordination, which can significantly influence the course of a reaction. The aldehyde group can coordinate to a metal center, bringing it into proximity with the halogen-aryl bonds. This pre-coordination can facilitate oxidative addition and subsequent intramolecular reactions.

In post-Ugi cascade cyclizations, the Ugi adduct can act as a template, positioning the reactive groups for efficient intramolecular coupling. researchgate.net The specific geometry of the intermediate, influenced by the catalyst and ligands, can dictate the stereochemical outcome of the reaction.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.4. Non-Covalent Interactions as Directing Forces in Reaction Mechanisms 3.4.1. Halogen Bonding and its Influence on Reactivity sorbonne-universite.fracs.org 3.5. Kinetic and Computational Investigations of Reaction Intermediates and Transition States iucr.orgacs.org

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Applications of 2 Bromo 6 Iodobenzaldehyde in Complex Molecule Synthesis

Versatile Building Block for Diverse Heterocyclic Scaffolds

The unique substitution pattern of 2-Bromo-6-iodobenzaldehyde makes it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Through carefully designed reaction sequences, the aldehyde and the two different halogen atoms can be manipulated to construct fused ring systems with high levels of control.

While direct, specific examples of the synthesis of aza-fused polycyclic quinoline (B57606) derivatives starting from this compound are not extensively documented in readily available literature, the general synthetic strategies for quinoline synthesis from 2-halobenzaldehydes provide a clear blueprint for its potential application. Palladium-catalyzed reactions, such as the Suzuki or Sonogashira coupling, can be envisioned at the more reactive iodine position to introduce a side chain. Subsequent manipulation of this side chain and the aldehyde functionality, followed by an intramolecular cyclization involving the bromine atom, would lead to the desired aza-fused quinoline core. This stepwise approach allows for the controlled introduction of substituents and the formation of complex polycyclic systems.

The synthesis of oxoindenopyrroles from this compound represents a sophisticated application of this versatile building block. Although specific research detailing this transformation is not widely reported, a plausible synthetic route can be proposed based on established methodologies. A potential strategy would involve a multi-step sequence beginning with the selective reaction at the iodine position, for instance, a Sonogashira coupling with a protected amino-alkyne. Subsequent deprotection and intramolecular cyclization involving the aldehyde and the newly introduced amino group would form the pyrrole (B145914) ring. The final step would likely involve a palladium-catalyzed intramolecular Heck reaction or a similar carbon-carbon bond-forming reaction to construct the indenone ring system, utilizing the remaining bromine atom. This hypothetical pathway highlights the latent potential of this compound in the assembly of complex, fused heterocyclic systems like oxoindenopyrroles.

The construction of the indazole nucleus can be efficiently achieved through multicomponent reactions (MCRs) involving 2-bromobenzaldehydes. A well-established method is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. mdpi.com In this process, the aldehyde first condenses with the primary amine to form an imine. The subsequent steps involve the formation of a new nitrogen-nitrogen bond through the reaction with sodium azide, followed by an intramolecular cyclization onto the aromatic ring with the displacement of the bromide, all facilitated by a copper catalyst. This approach offers a highly efficient and atom-economical route to substituted indazoles.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 2-Bromobenzaldehyde | Primary Amine | Sodium Azide | Copper(I) | Substituted Indazole |

This table illustrates a general multicomponent reaction for the synthesis of indazoles.

Given that this compound possesses a bromo substituent ortho to the aldehyde, it is a prime candidate for this type of transformation. The reaction would proceed selectively at the bromo position, leaving the iodo group intact for further functionalization, thereby providing access to a diverse range of 7-iodo-substituted indazole derivatives.

The synthesis of dihydroisoquinolinone architectures from this compound is a feasible transformation, likely proceeding through a sequential cross-coupling and amidation/cyclization strategy. A plausible route would involve an initial palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, at the more reactive iodo position to introduce a carbon-based substituent. The aldehyde functionality could then be converted to an oxime or a similar derivative, which can undergo a Beckmann rearrangement to form an amide. Subsequent intramolecular N-arylation, catalyzed by palladium or copper, would then effect the cyclization by forming a bond between the nitrogen of the amide and the carbon bearing the bromine atom, thus constructing the dihydroisoquinolinone scaffold. This approach would allow for the synthesis of a variety of substituted dihydroisoquinolinones, with the potential for further diversification through reactions at the initially introduced substituent.

Precursor for Carbocyclic Ring Systems and Annulated Structures

Beyond the synthesis of heterocycles, this compound also serves as a valuable precursor for the construction of carbocyclic ring systems. The two halogen atoms provide handles for sequential carbon-carbon bond-forming reactions, enabling the formation of fused and annulated structures.

The stereoselective synthesis of 3-methyleneindan-1-ols from this compound represents an elegant application of this starting material in the construction of functionalized carbocycles. A likely synthetic strategy would involve a sequence of reactions that first transforms the aldehyde and then utilizes the two halogen atoms to form the five-membered ring. For instance, an allylation of the aldehyde would provide a secondary alcohol. This could be followed by an intramolecular cyclization. A potential route is an intramolecular Barbier-type reaction, where the treatment of the dihalo-allylic alcohol with a reducing metal like samarium(II) iodide or magnesium could induce a reductive cyclization. The more reactive iodine would likely be involved in the initial oxidative addition to the metal, followed by an intramolecular attack of the resulting organometallic species onto the carbon bearing the bromine atom. Alternatively, a sequential approach involving an intramolecular Heck reaction could also be envisioned. This would first involve the formation of an organopalladium species at the iodo-position, followed by intramolecular insertion into the alkene, and subsequent beta-hydride elimination to form the exocyclic methylene (B1212753) group. The stereochemistry of the resulting alcohol could be controlled by the choice of reagents and reaction conditions.

Enabling Agent in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered assemblies from individual molecular components. The halogen atoms on this compound are key players in this field.

The bromine and iodine atoms in this compound are highly effective halogen bond (XB) donors. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic species, such as a lone pair on a nitrogen or oxygen atom. The strength of the halogen bond increases with the polarizability of the halogen atom, making iodine a stronger XB donor than bromine.

In a supramolecular context, this compound or its derivatives can be programmed to self-assemble into predictable, extended networks. The bromine and iodine atoms can form directional halogen bonds with XB acceptors (like pyridines or carbonyls), while the aldehyde's oxygen atom can itself act as an acceptor. This allows for the creation of intricate one- or two-dimensional architectures where the halogen bonds act as the primary organizing force, linking molecules into chains or sheets.

| Halogen Bond Characteristic | Description |

| Donor Atoms | The iodine and bromine atoms on the aromatic ring. |

| Acceptor Atoms | Nucleophilic atoms such as oxygen (e.g., from a carbonyl or carboxylate) or nitrogen (e.g., from a pyridine). |

| Interaction Type | C−I···N/O and C−Br···N/O. These are highly directional interactions. |

| Structural Role | These interactions organize individual molecules into extended 1-D chains or 2-D sheets, supporting a primary structural motif that may be formed by other interactions like hydrogen bonds. |

Contributions to Advanced Functional Materials Development

The unique electronic and structural features of this compound make it a valuable monomer for the synthesis of advanced functional materials, particularly organic semiconductors.

Dihalogenated aromatic compounds are fundamental building blocks for conjugated polymers, which are the active components in many organic electronic devices. This compound is exceptionally well-suited for this purpose due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-coupling reactions.

The C-I bond is significantly more reactive than the C-Br bond in reactions like Suzuki, Stille, and Sonogashira couplings. This allows for selective, sequential polymerization. A polymer can be grown from the iodo-position first, followed by a second, different coupling reaction at the bromo-position. This stepwise approach provides precise control over the final polymer structure, which is crucial for creating well-defined semiconducting materials for applications like organic thin-film transistors or photovoltaic solar cells. The aldehyde group can either be carried through the polymerization for later modification or used directly in polycondensation reactions to form novel aromatic polymers. wiley-vch.deresearchgate.net

| Cross-Coupling Reaction | Description | Relevance to this compound |

| Suzuki Coupling | Reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex. | Allows for sequential C-C bond formation, first at the C-I site, then at the C-Br site. |

| Stille Coupling | Reaction between an organotin compound and an organohalide, catalyzed by palladium. | Offers an alternative route for controlled, stepwise polymerization. |

| Oxidative Polycondensation | A method where monomers are polymerized in the presence of an oxidant. | The aldehyde and aromatic core could be subjected to oxidative reactions to form oligomers with useful electronic properties. researchgate.net |

The incorporation of halogen atoms into a conjugated polymer backbone is a powerful strategy for tuning its optoelectronic properties. The bromine and iodine atoms in this compound exert a strong influence on the electronic structure of any polymer derived from it.

As electron-withdrawing groups, these halogens lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This modification is critical for tuning the material's band gap and for matching its energy levels with other components in an electronic device, such as electrodes or other semiconductor layers. Furthermore, the large size and high polarizability of iodine and bromine can enhance inter-chain interactions through van der Waals forces and halogen bonding, which can facilitate better charge transport in the solid state.

| Halogen Property | Bromine (Br) | Iodine (I) | Significance for Material Properties |

| Electronegativity (Pauling Scale) | 2.96 | 2.66 | Both are electron-withdrawing, lowering HOMO/LUMO energy levels. |

| Van der Waals Radius (Å) | 1.85 | 1.98 | Larger halogens increase steric interactions, affecting polymer packing and solubility. |

| Polarizability (ų) | 4.77 | 7.1 | Higher polarizability of iodine leads to stronger van der Waals forces and halogen bonds, influencing solid-state morphology and charge transport. |

Ligand Design and Coordination Chemistry for Extended Metal Atom Chains

The reactivity of this compound allows it to serve as a versatile platform for designing complex ligands for coordination chemistry. Such ligands can be used to assemble polynuclear metal complexes, including one-dimensional structures often described as extended metal atom chains (EMACs).

The primary route to ligand synthesis involves the condensation of the aldehyde group with an amine or hydrazine (B178648) derivative to form a Schiff base or hydrazone, respectively. This reaction installs nitrogen donor atoms into the molecule, creating a chelating pocket (e.g., an N,O-donor site) suitable for binding to a metal center.

Once this primary metal-ligand complex is formed, the ortho-bromo and iodo substituents provide sites for further extension. They can be used in subsequent cross-coupling reactions to link multiple metal-chelate units together into a coordination polymer. mdpi.comnih.gov Alternatively, the halogen atoms can act as bridging points through halogen bonding to an adjacent complex, facilitating the self-assembly of extended chains. This multi-stage approach to ligand design allows for the rational construction of complex, multi-metallic architectures. rsc.org

| Ligand Type from Aldehyde | Synthetic Reaction | Resulting Donor Atoms |

| Schiff Base (Imine) | Condensation with a primary amine (R-NH₂) | N, O |

| Hydrazone | Condensation with a hydrazine (R-NH-NH₂) | N, N, O |

| Acylhydrazone | Condensation with a hydrazide (R-CO-NH-NH₂) | N, N, O |

Synthesis of Natural Product Analogues and Biologically Relevant Scaffolds

The strategic disposition of the aldehyde, bromo, and iodo functionalities on the benzene (B151609) ring of this compound makes it a potentially powerful building block for the construction of complex molecular architectures, including analogues of natural products and various biologically significant scaffolds. The differential reactivity of the bromine and iodine atoms, particularly in metal-catalyzed cross-coupling reactions, alongside the synthetic versatility of the aldehyde group, allows for a programmed, step-wise elaboration of the molecule.

Although specific examples of the total synthesis of natural product analogues using this compound are not extensively documented in readily accessible scientific literature, its potential is evident in the synthesis of core structural motifs found in many biologically active compounds. A key application lies in the construction of biaryl structures, which are prevalent in numerous natural products and pharmaceuticals.

For instance, a patent describes a palladium-catalyzed reaction involving this compound to create a biaryl linkage. google.com This type of transformation is fundamental in medicinal chemistry for the synthesis of compounds with a range of biological activities. The general scheme for such a reaction involves the selective coupling at the more reactive iodine position, followed by further functionalization or a second coupling at the bromine position.

A hypothetical synthetic sequence illustrating the potential of this compound in the synthesis of a complex, biologically relevant scaffold is presented below. This sequence leverages the differential reactivity of the halogen atoms in sequential cross-coupling reactions.

Table 1: Hypothetical Sequential Cross-Coupling for Scaffold Synthesis

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Key Transformation |

| 1 | This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-bromobenzaldehyde | Selective Suzuki coupling at the iodine position |

| 2 | 2-Aryl-6-bromobenzaldehyde | Amine | Pd catalyst, ligand, base | N-Aryl-2-aryl-6-aminobenzaldehyde | Buchwald-Hartwig amination at the bromine position |

| 3 | N-Aryl-2-aryl-6-aminobenzaldehyde | Various reagents | - | Cyclized heterocyclic scaffold | Intramolecular cyclization involving the aldehyde and amine |

This hypothetical pathway demonstrates how this compound can be used to systematically build molecular complexity, leading to scaffolds that are of interest in drug discovery and materials science.

Furthermore, research on related compounds, such as this compound acetal (B89532), indicates its use in Sonogashira couplings, a powerful method for forming carbon-carbon bonds. thieme-connect.com The acetal protection of the aldehyde group allows for the selective reaction of the halo-substituents, after which the aldehyde can be deprotected for further synthetic manipulations.

Table 2: Research Findings on a Protected Analogue

| Starting Material | Reaction Type | Key Finding | Reference |

| This compound acetal | Sonogashira coupling | Acetal-protected form of this compound can undergo selective Sonogashira coupling, highlighting its utility in sequential synthesis. | thieme-connect.com |

While the direct and extensive application of this compound in the synthesis of a broad range of natural product analogues is yet to be widely reported in peer-reviewed literature, its structural features and the reactivity demonstrated in patent literature and with closely related analogues underscore its significant potential as a versatile building block in complex molecule synthesis. The development of novel synthetic strategies employing this compound could open new avenues for accessing intricate and biologically important molecular scaffolds.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Iodobenzaldehyde and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Research on related haloaromatic carboxaldehydes has revealed that C=O···X (where X is a halogen) interactions are significant in controlling the crystal packing. acs.org These interactions, along with other non-covalent forces like π-π stacking and hydrogen bonds, dictate the formation of specific supramolecular assemblies. nih.govscispace.com For instance, studies on similar structures have shown that halogen bonds can direct the formation of one-dimensional chains. rsc.orgpsu.edu The interplay between different types of intermolecular forces, such as hydrogen bonds and halogen bonds, has been shown to reliably construct extended molecular networks with predictable connectivity. nih.govscispace.com

The crystal structure of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde, a related compound, demonstrates the formation of linear polymeric chains directed by non-covalent O⋯I bonding. researchgate.net This highlights the importance of halogen bonding in the solid-state assembly of such molecules. The strength and directionality of these interactions are comparable to strong hydrogen bonds, enabling precise control over molecular orientation. researchgate.net

A key feature observed in the crystal structures of iodo-substituted benzaldehydes is the presence of non-covalent interactions between the carbonyl oxygen and the iodine atom of a neighboring molecule (O⋯I). This type of halogen bond is a directional interaction that plays a significant role in the formation of extended structures. rsc.orgresearchgate.net

In the crystal structure of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde, linear polymeric chains are formed through these O⋯I interactions. researchgate.net The O⋯I distance in this compound is noted to be relatively long, with a specific "zigzag" geometry arising from each carbonyl oxygen coordinating with two iodine atoms. researchgate.net In other iodo-substituted compounds, these O⋯I interactions can lead to the formation of infinite chains running through the crystal lattice. researchgate.net The near-linear geometry of the C–I⋯O angle is indicative of a significant charge-transfer character in the halogen bond. nih.gov The deliberate use of such non-covalent interactions is a powerful tool in crystal engineering for the construction of predictable solid-state architectures. nih.gov

| Interaction Type | Typical Distance (Å) | Significance in Crystal Packing |

| O⋯I Halogen Bond | 2.981 - 3.097 researchgate.net | Directs the formation of linear and zigzag polymeric chains. researchgate.net |

| Br⋯N Halogen Bond | 2.812 - 3.004 nih.gov | Organizes supermolecules into extended 1-D and 2-D architectures. nih.gov |

| I⋯N Halogen Bond | 2.713 - 2.812 nih.govpsu.edu | Connects molecules into 1-D chains. nih.govpsu.edu |

| O-H⋯N Hydrogen Bond | 2.5607 - 2.646 nih.gov | Forms primary structural motifs, often dimers. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for elucidating the structure and dynamics of molecules in solution. researchgate.net For 2-bromo-6-iodobenzaldehyde and its derivatives, NMR provides detailed information about the chemical environment of each nucleus, enabling the confirmation of substitution patterns and the study of conformational preferences. researchgate.netacs.org

Isotopic labeling is a powerful technique used in conjunction with NMR spectroscopy to trace the course of chemical reactions and elucidate biosynthetic pathways. nih.gov By selectively replacing an atom in a molecule with one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can follow the labeled atom through a series of chemical transformations. nih.govbris.ac.uk This approach provides unambiguous evidence for proposed reaction mechanisms.

In the context of derivatives of this compound, isotopic labeling studies can be employed to understand the mechanisms of reactions they undergo. For instance, in palladium-catalyzed reactions, which are common for aryl halides, labeled substrates can help to clarify the sequence of events, such as oxidative addition and reductive elimination. chalmers.seresearchgate.net Detailed mechanistic investigations, including isotopic labeling experiments, have been crucial in understanding complex reaction cascades involving related halogenated compounds. bris.ac.uk The use of isotopically labeled substrates with recombinant enzymes allows for detailed mechanistic insights into biochemical reactions. nih.gov

The presence of bulky ortho-substituents in this compound gives rise to restricted rotation around the single bond connecting the aldehyde group to the aromatic ring. This can lead to the existence of different conformers (rotational isomers) in solution. NMR spectroscopy is an excellent tool for studying these conformational preferences and the dynamics of their interconversion. acs.org

For 2,6-disubstituted benzaldehydes, the relative populations of syn- and anti-conformers can be determined from NMR data. acs.orgresearchgate.net In some cases, such as with 2-bromo-6-fluoro- and 2-fluoro-6-iodobenzaldehydes, both conformers have similar populations at equilibrium. acs.orgresearchgate.net The study of NMR spin-spin coupling constants, such as ¹J(C,H), provides valuable information about the electronic and steric effects of the ortho-substituents on the conformation of the aldehyde group. researchgate.net Theoretical calculations, in conjunction with experimental NMR data, can provide a detailed understanding of the factors governing conformational stability. acs.orgresearchgate.net

| Compound | Conformer Population | Key NMR Observation |

| 2-Bromo-6-fluorobenzaldehyde | syn and anti conformers have similar populations. acs.orgresearchgate.net | Both conformers contribute similarly to the total theoretical ¹J(C,H) coupling constant. acs.orgresearchgate.net |

| 2-Fluoro-6-iodobenzaldehyde | syn and anti conformers have similar populations. acs.orgresearchgate.net | Similar to the bromo-fluoro derivative, both conformers are significantly populated at equilibrium. acs.orgresearchgate.net |

| 2,6-Difluorobenzaldehyde | Only one conformer is present. acs.orgresearchgate.net | A single set of NMR signals indicates the presence of a single dominant conformer. acs.orgresearchgate.net |

| 2,6-Dichlorobenzaldehyde | Only one conformer is present. acs.orgresearchgate.net | Similar to the difluoro derivative, a single conformer is observed. acs.orgresearchgate.net |

For chiral derivatives of this compound, determining the enantiomeric purity is crucial. NMR spectroscopy, through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), provides a powerful method for this analysis. nih.govresearchgate.net

Chiral derivatizing agents are enantiomerically pure compounds that react with the chiral analyte to form a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, their NMR signals will be distinct, allowing for the quantification of each enantiomer. researchgate.net Chiral solvating agents, on the other hand, form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction leads to a differentiation in the chemical shifts of the enantiomers in the NMR spectrum, enabling the determination of the enantiomeric excess. nih.gov The design of effective CSAs often involves creating a specific chiral environment, for example, by using rigid molecular scaffolds or by incorporating aromatic groups that can induce chemical shift differences through anisotropy effects. nih.gov

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.3. Vibrational Spectroscopy for Molecular Structure and Bonding Analysis 5.3.1. Fourier Transform Infrared (FT-IR) Spectroscopy csic.es 5.3.2. Raman Spectroscopy 5.4. Electron Microscopy for Morphological and Nanostructural Characterization (e.g., FE-SEM of Catalysts) csic.es

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. For 2-bromo-6-iodobenzaldehyde, DFT calculations can elucidate fundamental aspects of its chemical nature. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules containing heavy atoms like iodine and bromine. nih.gov

The electronic structure of this compound dictates its reactivity. Key analyses include Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the iodine atom, while the LUMO is centered on the electron-withdrawing aldehyde group.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. nih.gov For this compound, the MEP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating its suitability for electrophilic attack. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms and, significantly, on the outer face of the halogen atoms (the σ-hole), particularly the iodine, making them sites for nucleophilic interaction. nih.govresearchgate.net

Table 1: Theoretical DFT-Calculated Electronic Properties of this compound Note: These are representative values based on typical DFT calculations for similar aromatic aldehydes and are for illustrative purposes.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability, potential site for oxidation. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability, site for nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

DFT calculations are instrumental in mapping out potential reaction pathways for this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This is crucial for understanding reaction mechanisms, such as nucleophilic addition to the carbonyl group or metal-catalyzed cross-coupling reactions at the C-Br or C-I bonds.

Identifying the transition state (a first-order saddle point on the potential energy surface) is key to determining the reaction's activation energy and, consequently, its rate. bakerlab.org For instance, in a Suzuki coupling reaction, DFT could be used to model the oxidative addition of the C-I or C-Br bond to a palladium(0) catalyst, identifying the structure and energy of the transition state for this rate-determining step. nih.gov Comparing the activation barriers for the cleavage of the C-I versus the C-Br bond can predict the selectivity of the reaction, with the C-I bond generally being more reactive.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for stationary points, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of this compound over time. utdallas.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, often within a simulated solvent environment, to trace its trajectory over time. nih.gov

This approach is particularly useful for exploring the molecule's conformational landscape. The primary degree of freedom in this compound is the rotation of the aldehyde group relative to the aromatic ring. MD simulations can reveal the most populated conformations and the energy barriers between them. scielo.br This information is vital for understanding how the molecule might fit into a receptor site or how its average structure influences its bulk properties.

Advanced Theoretical Studies of Halogen Bonding and Other Non-Covalent Interactions

The presence of both bromine and iodine atoms makes this compound a prime candidate for engaging in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. nih.govnih.gov The strength of the halogen bond generally increases with the polarizability of the halogen: I > Br > Cl > F.

Advanced computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can be used to characterize these interactions. nih.gov

QTAIM analysis can identify bond critical points (BCPs) between the halogen and a Lewis base, with the electron density at the BCP correlating with the interaction strength. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing a deeper understanding of the nature of the halogen bond.

These studies can model how this compound might self-assemble or interact with other molecules, such as solvents or Lewis bases, through C-I···O, C-Br···O, or even C-I···Br halogen bonds. mdpi.comnih.gov

Table 2: Calculated Interaction Energies for Halogen Bonds involving this compound Dimers Note: These are illustrative values based on SAPT calculations for similar halogenated systems.

| Interacting Pair | Interaction Type | Estimated Interaction Energy (kcal/mol) | Dominant Contribution |

|---|---|---|---|

| C-I ··· O=C (Aldehyde) | Halogen Bond | -3.5 to -5.0 | Electrostatics, Dispersion |

| C-Br ··· O=C (Aldehyde) | Halogen Bond | -2.0 to -3.0 | Electrostatics, Dispersion |

| π-π stacking | Dispersion | -2.5 to -4.0 | Dispersion |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Synthetic Strategy

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. scielo.br While a full QSAR study requires a dataset of related molecules, the principles can be applied to guide the synthesis of derivatives of this compound.

Computational descriptors for the molecule—such as electronic properties (HOMO/LUMO energies), steric parameters (molecular volume), and lipophilicity (logP)—can be calculated. nih.gov If this compound is a lead compound, a QSAR model could predict how modifications to its structure (e.g., replacing the bromo group with a chloro group, or adding substituents to the ring) would affect a desired activity. This allows for the rational design of new synthetic targets with potentially improved properties, optimizing research efforts and resources.

Development of Computational Models for Catalytic Processes

Computational models can be developed to predict how this compound would behave in a catalytic cycle. nih.gov This is particularly relevant for the palladium-catalyzed cross-coupling reactions that are a common fate for aryl halides.

By modeling the interaction of the C-I and C-Br bonds with a catalyst, researchers can design more efficient catalytic systems. For example, a computational model could screen different phosphine (B1218219) ligands for a palladium catalyst to find one that lowers the activation energy for the oxidative addition step. bakerlab.org These models can also predict potential side reactions or catalyst deactivation pathways. Such in silico screening is significantly faster and more cost-effective than experimentally testing a large library of catalysts and ligands, accelerating the development of new synthetic methodologies. nih.gov

Catalytic Transformations Involving 2 Bromo 6 Iodobenzaldehyde and Analogues

Heterogeneous Catalysis Utilizing Halogenated Benzaldehydes

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling, making it a cornerstone of sustainable chemical synthesis. The application of supported catalysts and nanocatalysts in transformations involving halogenated benzaldehydes is an area of active research.

Development of Supported Catalysts (e.g., Iron-Porphyrin Polymers)

Iron-porphyrin complexes, known for mimicking the activity of cytochrome P-450 enzymes, have been immobilized on various supports to create robust heterogeneous catalysts for oxidation reactions. academie-sciences.frresearchgate.net While the direct application of iron-porphyrin polymers to 2-bromo-6-iodobenzaldehyde is not extensively documented, studies on related halogenated benzaldehydes provide valuable insights.

Research on iron(III) porphyrin-catalyzed oxidations has shown that the nature of the substituents on the benzaldehyde (B42025) ring significantly influences reactivity. For instance, in some systems, ortho-halogen-substituted benzaldehydes exhibit little to no increase in reaction yield with the use of a cocatalyst, and certain ortho-disubstituted aldehydes fail to react altogether. researchgate.net This suggests that steric hindrance from the ortho-halogens can impede the interaction between the substrate and the catalytic center of the porphyrin.

Conversely, in iron porphyrin-catalyzed olefination reactions, electron-poor aldehydes, a category that includes halogenated benzaldehydes, tend to exhibit higher reactivity. iastate.edursc.org This electronic effect, where the electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde's carbonyl carbon, can be a key factor in designing effective catalytic systems. The development of supported iron-porphyrin polymers for transformations of dihalogenated benzaldehydes like this compound would need to carefully balance these steric and electronic factors to achieve optimal catalytic performance.

Nanocatalyst Applications (e.g., Cu2O Nanocubes for Quinazoline (B50416) Synthesis)

Nanocatalysts have emerged as highly efficient alternatives in heterogeneous catalysis due to their high surface-area-to-volume ratio and unique electronic properties. A notable example is the use of cuprous oxide (Cu2O) nanocubes as a heterogeneous catalyst for the synthesis of quinazolines from 2-bromobenzaldehydes and amidines. nih.gov This reaction proceeds via a tandem cyclization process under ligand-free conditions.

The Cu2O nanocubes can be prepared through a facile and environmentally friendly ultrasonic irradiation method at room temperature. nih.gov These nanocatalysts have demonstrated high activity, affording various quinazoline derivatives in excellent yields (81-96%) within a short reaction time. researchgate.net A significant advantage of this system is the reusability of the catalyst; the Cu2O nanocubes can be recovered and reused for multiple cycles without a significant loss of catalytic activity. nih.govresearchgate.net

| Substrate 1 | Substrate 2 | Catalyst | Product | Yield | Reference |

| 2-Bromobenzaldehyde | Benzamidine hydrochloride | Cu2O Nanocubes | 2-Phenylquinazoline | High | nih.gov |

| Substituted 2-bromobenzaldehydes | Aromatic and aliphatic amidines | Cu2O Nanocubes | Substituted quinazolines | 81-96% | researchgate.net |

Homogeneous Catalysis Facilitated by Halogenated Benzaldehydes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often allows for milder reaction conditions and higher selectivity. Halogenated benzaldehydes are versatile substrates in a range of homogeneous catalytic reactions, particularly those involving palladium and copper catalysts.

Palladium-Catalyzed Coupling and Cyclization Processes

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds in molecules like this compound can be exploited for selective transformations. Palladium-catalyzed reactions of o-iodobenzaldehydes and ortho-bromoarylaldehydes are well-established methods for the synthesis of various heterocyclic compounds. For instance, the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a route to isoquinolines. mdpi.com

Another significant application is the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes to produce fluoren-9-ones. rsc.org In these reactions, an electron-withdrawing group on the aromatic ring of the benzaldehyde, such as a fluorine atom, can facilitate the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond and promote the final cyclization step, leading to higher product yields. rsc.org This suggests that the electronic properties of the halogen substituents in this compound could play a crucial role in directing the outcome of such palladium-catalyzed processes.

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-catalyzed processes for certain transformations. Copper catalysts have been successfully employed in the synthesis of quinazolines from 2-halobenzaldehydes and amidine hydrochlorides under mild conditions. frontiersin.org These reactions can be performed as a one-pot procedure, demonstrating their practicality. frontiersin.org

Furthermore, copper catalysis is instrumental in the Larock isoquinoline (B145761) synthesis, which converts 2-ethynylbenzaldehydes into isoquinolines. beilstein-journals.orgbeilstein-journals.org This methodology has been applied to substrates with neighboring C-6 substituents, which are analogous to the substitution pattern of this compound. beilstein-journals.orgbeilstein-journals.org Additionally, post-Ugi cascade cyclizations of 2-iodobenzaldehyde, catalyzed by copper, have been developed for the synthesis of complex spiro- and polycyclic peptidomimetics. d-nb.info

Organocatalysis and Brønsted Acid-Catalyzed Reactions

In recent years, organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metal catalysts. While specific applications of organocatalysis to this compound are not widely reported, related transformations of other halogenated and substituted benzaldehydes provide a basis for future research.

Brønsted acids have been shown to catalyze the tandem condensation and cycloisomerization of 2-alkynylbenzaldehydes with primary amines to furnish isoquinolinones. nih.gov Chiral Brønsted acids, such as phosphoric acids, can be employed for the enantioselective aminalization of aldehydes with anthranilamides to produce chiral 2,3-dihydroquinazolinones. d-nb.info The electronic properties of substituents on the benzaldehyde can influence the reaction rate in such organocatalyzed reactions.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

7.3. Chemo-, Regio-, and Stereoselectivity in Catalytic Processes 7.4. Biotechnological Approaches to Catalyst Synthesis for Organic Transformations (e.g., Bio-Pd Systems)

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Future Research Directions and Concluding Perspectives

Design and Synthesis of Advanced Multi-Functionalized Derivatives

The distinct reactivity of the carbon-bromine and carbon-iodine bonds in 2-bromo-6-iodobenzaldehyde allows for selective and sequential transformations, paving the way for the synthesis of highly elaborate multi-functionalized derivatives. Future research will likely focus on leveraging this differential reactivity in sophisticated cross-coupling strategies. For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be selectively performed at the more reactive C-I bond, leaving the C-Br bond intact for subsequent functionalization. This sequential approach enables the introduction of a diverse array of substituents, including aryl, alkyl, and alkynyl groups, onto the aromatic core.

Furthermore, the aldehyde group serves as a versatile handle for a myriad of transformations. It can be readily converted into other functional groups, such as alcohols, carboxylic acids, and imines, or utilized in condensation reactions to construct complex heterocyclic scaffolds. The combination of selective cross-coupling and aldehyde derivatization will be instrumental in creating a new generation of intricately functionalized molecules with tailored properties. One-pot reduction/cross-coupling procedures are also being explored to streamline the synthesis of functionalized benzaldehydes.

| Transformation Type | Reagents and Conditions | Potential Derivative |

| Selective C-I Cross-Coupling | Arylboronic acid, Pd catalyst, base | 2-Bromo-6-arylbenzaldehyde |

| Aldehyde Reduction | NaBH4, methanol | (2-Bromo-6-iodophenyl)methanol |

| Reductive Amination | Amine, reducing agent | N-((2-Bromo-6-iodophenyl)methyl)amine |

| Wittig Reaction | Phosphonium ylide | 2-Bromo-6-iodo-1-(alkenyl)benzene |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond established cross-coupling reactions, the unique electronic and steric environment of this compound presents opportunities for discovering novel reactivity patterns. The steric hindrance imposed by the two ortho-halogen substituents can influence the conformation of the aldehyde group and modulate its reactivity in unexpected ways. Research in this area may uncover unprecedented tandem or cascade reactions where multiple bonds are formed in a single operation.

The development of novel ligands for transition metal catalysis is expected to play a crucial role in unlocking new transformations of this compound. Ligands that can promote challenging C-Br bond activation or enable previously inaccessible coupling partners will be highly sought after. Furthermore, the exploration of photoredox and electrochemical methods may provide alternative pathways for the functionalization of this compound, potentially leading to transformations that are not achievable with traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to continuous flow chemistry and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Flow chemistry offers numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates.

The development of robust and reliable flow protocols for the selective functionalization of this compound will be a key research focus. This will involve the optimization of reaction conditions, the design of efficient reactor setups, and the integration of in-line purification and analysis techniques. Automated synthesis platforms, which combine robotics with flow chemistry, could enable the rapid synthesis and screening of libraries of this compound derivatives for various applications, accelerating the discovery of new materials and bioactive molecules.

Development of Environmentally Sustainable Synthetic Methodologies

Future research will increasingly emphasize the development of green and sustainable synthetic methods for the preparation and functionalization of this compound. This aligns with the growing demand for environmentally friendly chemical processes that minimize waste and reduce the use of hazardous substances. Key areas of focus will include the use of greener solvents, such as water or bio-based solvents, and the development of highly efficient and recyclable catalytic systems.

Predictive Modeling of Reactivity and Selectivity in Complex Systems

Computational chemistry and machine learning are emerging as powerful tools for understanding and predicting chemical reactivity. In the context of this compound, these methods can be employed to model the intricate interplay of electronic and steric effects that govern its reactivity and selectivity in various transformations. Quantum mechanical calculations can provide insights into reaction mechanisms and transition states, helping to rationalize experimental observations and guide the design of new reactions.

Machine learning algorithms, trained on large datasets of reaction outcomes, can be used to develop predictive models for the success and selectivity of different cross-coupling reactions and other transformations involving this compound and related compounds. These predictive models can significantly accelerate the optimization of reaction conditions and the discovery of novel synthetic routes, reducing the need for extensive empirical screening.

Expansion into Emerging Fields of Materials Science and Chemical Biology

The unique structural and electronic properties of derivatives synthesized from this compound make them attractive candidates for applications in materials science and chemical biology. In materials science, these compounds can serve as building blocks for the synthesis of novel conjugated polymers and organic electronic materials. The ability to precisely control the substitution pattern on the aromatic ring allows for the fine-tuning of the material's optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

In chemical biology, derivatives of this compound can be designed as molecular probes to study biological processes or as scaffolds for the development of new bioactive molecules. The aldehyde functionality can be used to attach fluorescent tags or other reporter groups, enabling the visualization and tracking of these molecules within living cells. Furthermore, the diverse array of functional groups that can be introduced onto the aromatic core provides a platform for creating molecules with specific biological activities. The design of these bioactive molecules is increasingly being aided by artificial intelligence.

Q & A

Q. How to address low yields in Ullmann-type couplings using this compound?

Q. Why might X-ray crystallography fail for this compound, and how to mitigate this?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.